N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-12-7-13(2)9-14(8-12)20-17(22)16(21)19-10-15-11-23-18(24-15)5-3-4-6-18/h7-9,15H,3-6,10-11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOBNFVJSONPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide typically involves multiple steps One common approach is the reaction of 1,4-dioxaspiro[4The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the oxalamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A related compound with similar structural features.
1,4-Dioxaspiro[4.5]nonane: Another spirocyclic compound with a slightly different ring size
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is unique due to its specific combination of the spirocyclic structure and the oxalamide group, which imparts distinct chemical and biological properties .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 362.4 g/mol. The spirocyclic framework contributes to its structural complexity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 899734-14-6 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The unique spirocyclic structure allows it to fit into binding sites on proteins or enzymes, potentially inhibiting their activity. The presence of the dimethylphenyl group may enhance its lipophilicity and facilitate cellular uptake.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism against these pathogens may involve disrupting cell wall synthesis or inhibiting essential metabolic pathways.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. In animal studies, it has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting a role in protecting against conditions such as Alzheimer's disease.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This activity may be beneficial in treating inflammatory disorders.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various oxalamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
- Neuroprotection Research : In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in a significant reduction in cell death compared to controls (p < 0.05). This suggests that the compound may modulate pathways involved in neuronal survival .
- Anti-inflammatory Assay : A recent study evaluated the effect of this oxalamide on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a decrease in TNF-alpha and IL-6 levels by approximately 50% at a concentration of 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
